7-methoxy-1-nitrosonaphthalen-2-ol
Overview
Description
7-methoxy-1-nitrosonaphthalen-2-ol is an organic compound with the molecular formula C₁₁H₉NO₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a nitroso group (-NO) and a methoxy group (-OCH₃) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 7-methoxy-2-naphthol followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitroso group can be further reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron powder (Fe) or tin chloride (SnCl₂) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Amino derivatives of naphthalene.
Substitution: Various substituted naphthalene compounds depending on the reagents used.
Scientific Research Applications
7-methoxy-1-nitrosonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-1-nitrosonaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 1-nitroso-: Similar structure but with the nitroso group at a different position.
1-Naphthalenol, 2-nitroso-: Another isomer with the nitroso group at a different position.
7-Methoxy-2-naphthol: Lacks the nitroso group but has the methoxy group in the same position.
Uniqueness
7-methoxy-1-nitrosonaphthalen-2-ol is unique due to the specific positioning of both the methoxy and nitroso groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65300-88-1 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-methoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO3/c1-15-8-4-2-7-3-5-10(13)11(12-14)9(7)6-8/h2-6,13H,1H3 |
InChI Key |
UVNKSTJWSMMDEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2N=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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